Diethyl (carboxymethylamino)methylenemalonate

Description

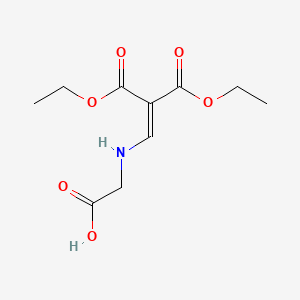

Diethyl (carboxymethylamino)methylenemalonate (CAS 54132-81-9) is a specialized malonate derivative with the molecular formula C₁₀H₁₅NO₆ and a molecular weight of 245.23 g/mol . Structurally, it features a carboxymethylamino group (-NH-CH₂-COOH) attached to a methylenemalonate diethyl ester framework. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups: the electron-withdrawing carboxylic acid and the electron-donating amino group, which create a "push-pull" electronic system that enhances reactivity in cyclization and conjugation reactions .

Properties

IUPAC Name |

2-[(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO6/c1-3-16-9(14)7(10(15)17-4-2)5-11-6-8(12)13/h5,11H,3-4,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDKFEVVWUENKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNCC(=O)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364455 | |

| Record name | N-[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54132-81-9 | |

| Record name | N-[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Diethyl Malonate with Formylating Agents

One common approach is the condensation of diethyl malonate with formylating agents such as ethyl formate or carbon monoxide under catalytic conditions to form ethoxymethylenediethyl malonate, a crucial intermediate.

Catalysts and Conditions : The reaction employs alcohol alkali metal salts (e.g., sodium ethoxide or potassium ethoxide) and catalysts such as piperidine, quaternary ammonium salts, or crown ethers (notably dibenzo-24-crown-8 at 0.1-0.4% mass relative to diethyl malonate) to facilitate the reaction under mild conditions (80-120 °C, 2-4 MPa pressure when using CO) in solvents like ethanol, toluene, or xylene.

Reaction Scheme : Diethyl malonate reacts with ethyl formate or carbon monoxide in the presence of sodium ethoxide and catalyst to form an intermediate compound I, which upon acid-catalyzed reaction with ethanol yields ethoxymethylenediethyl malonate (compound II).

Advantages : This method offers high conversion rates, safety, environmental friendliness, and cost-effectiveness, suitable for industrial-scale production.

Condensation Using Triethyl Orthoformate

Another established method involves the condensation of diethyl malonate with triethyl orthoformate under acidic catalysis.

Process Details : The reaction is typically carried out at elevated temperatures (145-170 °C) with continuous removal of ethanol by distillation to drive the reaction forward. Metallic compounds are introduced to form six-membered ring intermediates with diethyl malonate, facilitating ionization and condensation under acidic conditions.

Challenges : This method requires high temperature and complex distillation setups, leading to longer reaction times, higher energy consumption, and potential side reactions such as polymerization due to residual catalysts.

Yield and Selectivity : The molar ratio of triethyl orthoformate to diethyl malonate is usually maintained above 2-3:1 to minimize side reactions and improve yield.

Amination to Form Diethyl (Carboxymethylamino)methylenemalonate

Following the formation of the alkoxymethylenemalonate intermediate, nucleophilic substitution with amino compounds introduces the carboxymethylamino group.

Reaction with Amines : The intermediate reacts with amines such as 4-nitroaniline or other substituted anilines under mild basic conditions (e.g., methanol-KOH) at room temperature, leading to nucleophilic vinyl substitution and formation of the amino-substituted methylenemalonate.

Mechanistic Insights : Studies indicate that under basic conditions, methanolysis or transesterification can occur, generating alkoxide ions that facilitate nucleophilic attack on the vinyl position of the intermediate, forming the desired amino derivative.

Reaction Conditions : The reaction proceeds efficiently at room temperature without heating, which is advantageous for preserving sensitive functional groups and reducing energy costs.

Summary of Key Preparation Parameters

Research Findings and Industrial Relevance

The method using carbon monoxide or ethyl formate with sodium ethoxide and crown ether catalysts is favored for industrial synthesis due to its mild conditions, environmental safety, and cost efficiency.

The triethyl orthoformate method, while classical, suffers from operational complexity and higher energy demands, limiting its industrial appeal despite good yields.

Amination reactions under mild basic conditions enable efficient functionalization of the methylenemalonate intermediate, facilitating the synthesis of this compound derivatives with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl (carboxymethylamino)methylenemalonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted amines and esters.

Scientific Research Applications

Diethyl (carboxymethylamino)methylenemalonate is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.

Industry: Applied in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl (carboxymethylamino)methylenemalonate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further chemical reactions. The amine group can form hydrogen bonds and interact with biological molecules, influencing biochemical pathways.

Comparison with Similar Compounds

Diethyl Dimethylaminomethylenemalonate

- Structure: Replaces the carboxymethylamino group with a dimethylamino (-N(CH₃)₂) substituent.

- Properties: The dimethylamino group is strongly electron-donating, increasing the compound’s nucleophilicity. This makes it more reactive in Michael additions and cyclocondensation reactions compared to the carboxymethylamino variant .

- Applications : Widely used in heterocyclic synthesis, such as pyrido[1,2-a]pyrimidin-4-ones, due to its stability under reflux conditions .

Diethyl Methylenemalonate

- Structure : The parent compound lacking substituents on the methylene group (CAS 3377-20-6, C₈H₁₂O₄) .

- Properties: Highly reactive due to the unsubstituted methylene group, leading to polymerization upon standing. Distilled before use to maintain monomeric form .

- Applications: Serves as a precursor for substituted methylenemalonates but is less stable than derivatives with amino or aryl groups .

Diethyl (4-Decyloxy-3-ethoxyanilino)methylenemalonate

- Structure: Contains a bulky aromatic amino group with decyloxy and ethoxy substituents (C₂₆H₄₁NO₆, logP = 6.77) .

- Properties : High lipophilicity due to long alkyl chains, making it suitable for lipid-based drug formulations.

- Applications : Analyzed via reverse-phase HPLC, highlighting its utility in chromatographic studies .

Diethyl Benzylmalonate

- Structure: A malonate ester with a benzyl group (CAS 607-81-8) instead of a methyleneamino group .

- Properties : Lacks conjugation through the methylene bridge, reducing reactivity in cycloadditions.

- Applications: Used in synthesizing coumarins and indanones, emphasizing the role of steric effects in product formation .

Halogenated Derivatives

- Example: Diethyl {[(4-bromophenyl)amino]methylene}malonate (CAS 101937-44-4, C₁₄H₁₆BrNO₄) .

- Applications : Explored in antimicrobial agents due to halogen-enhanced bioactivity .

Data Tables

Table 1: Structural and Physical Properties

*Estimated based on structural analogs.

Research Findings

Electronic Effects: The carboxymethylamino group in this compound creates a conjugated system, enhancing its utility in push-pull ethylene reactions compared to dimethylamino or benzyl derivatives .

Pharmacological Potential: Methylenemalonate derivatives with electron-withdrawing groups (e.g., nitro, cyano) show promise in cytotoxicity studies, suggesting that the carboxymethylamino variant could be optimized for anticancer activity .

Stability Challenges: Unlike Diethyl methylenemalonate, which requires distillation to prevent polymerization, carboxymethylamino-substituted derivatives exhibit improved stability due to reduced electrophilicity at the methylene carbon .

Biological Activity

Diethyl (carboxymethylamino)methylenemalonate, a compound of interest in medicinal chemistry, has been studied for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The compound has a carboxymethylamino group linked to a methylenemalonate backbone, which is essential for its interaction with biological targets.

1. Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound derivatives. A study evaluating various derivatives against Fusarium oxysporum demonstrated significant antifungal activity, with some compounds exhibiting an IC50 value lower than 1 µM, indicating strong fungicidal properties.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound 2 | <0.5 | Fungicidal |

| Compound 5 | <0.5 | Fungicidal |

| Compound 1 | 18 | Fungistatic |

| Compound 3 | 35 | Fungistatic |

These findings suggest that structural modifications can enhance antifungal efficacy, with specific substituents playing a crucial role in activity levels .

2. Anticancer Properties

This compound has also been investigated for its anticancer properties. Research indicates that certain analogs can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Mechanism of Action : The compound may induce apoptosis by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins. Additionally, it may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .

Case Studies

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, this compound was tested against Fusarium oxysporum. The study utilized a range of concentrations to determine the minimum inhibitory concentration (MIC) and observed notable reductions in fungal growth at concentrations as low as 0.5 µM. The results were compared against standard antifungal agents, demonstrating superior efficacy in some instances.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using breast cancer cell lines to evaluate the cytotoxic effects of this compound derivatives. The results indicated that certain derivatives significantly reduced cell viability at concentrations ranging from 1 to 10 µM, with mechanisms involving the induction of oxidative stress and disruption of mitochondrial function.

Q & A

Q. What are the standard synthetic routes for Diethyl (carboxymethylamino)methylenemalonate, and what reaction conditions are typically employed?

The compound is synthesized via condensation reactions. For example, diethyl aminomethylenemalonate reacts with phenyl isocyanate in 1,2-dichloroethane at 70–100°C using N,N-diisopropylethylamine as a base. Yields vary (33–50%) depending on temperature and stoichiometry. Purification involves filtration, washing with ether, and silica gel chromatography . Key steps include refluxing with azeotropic solvents (e.g., toluene) to remove water and using catalysts like p-toluenesulfonic acid for cyclocondensation .

Q. What safety protocols are critical when handling this compound?

Follow hazard codes P264 (wash hands after handling), P271 (use in ventilated areas), and P303+P361+P353 (skin contact protocols). Avoid inhalation, use PPE, and dispose of contaminated materials via regulated waste streams. Reactions may generate hazardous byproducts (e.g., isocyanates), requiring neutralization steps .

Advanced Research Questions

Q. How can reaction yields and selectivity be optimized in its synthesis?

- Temperature: Higher temperatures (100°C vs. 70°C) may accelerate kinetics but risk decomposition.

- Solvent: Polar aprotic solvents (1,2-dichloroethane) enhance electrophilic reactivity, while toluene aids azeotropic water removal.

- Catalyst: p-Toluenesulfonic acid improves cyclization efficiency.

- Stoichiometry: A 1.1:1 ratio of phenyl isocyanate to malonate minimizes side reactions . Methodological adjustments should be validated via LCMS and NMR to track intermediates .

Q. Which analytical techniques are most effective for structural characterization?

- X-ray crystallography : Resolves stereochemistry and confirms coplanarity of functional groups (e.g., nitro and heterocyclic rings) .

- NMR/IR spectroscopy : Identifies enamine tautomers and monitors reaction progress (e.g., C=O stretches at ~1700 cm⁻¹) .

- LCMS : Validates molecular ion peaks (e.g., [M+H]+ = 307.1) and purity .

Q. How does this compound facilitate heterocyclic synthesis for pharmaceutical applications?

It serves as a precursor for pyridinones, quinolones, and other N-heterocycles. For example:

- Condensation with aldehydes/ketones forms Schiff bases, followed by cyclization (e.g., with ammonia) to yield pyridine derivatives.

- Reaction with 4-nitrophenyl carbamates produces ureido-malonates, intermediates for CNS drug candidates . Balanced equation example: .

Q. How can contradictory data in reaction mechanisms be resolved?

- Systematic variation : Test solvents (dichloroethane vs. dioxane), bases (DIEA vs. KOtBu), and electrophiles to identify optimal conditions.

- Kinetic studies : Monitor intermediates via in-situ NMR or quenching experiments.

- Computational modeling : Analyze transition states to explain regioselectivity (e.g., electronic effects of ester groups) .

Q. What strategies mitigate hazardous byproducts during synthesis?

Q. How does its role as a Michael acceptor expand synthetic utility?

The electron-deficient methylene group undergoes conjugate additions with nucleophiles (e.g., enolates), enabling C–C bond formation. Applications include:

- Synthesis of polyfunctionalized scaffolds for drug discovery.

- Mechanistic studies on stereochemical outcomes in asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.